molecular formula C17H14FN3O2S B5704517 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

カタログ番号 B5704517
分子量: 343.4 g/mol
InChIキー: CORHHKODFGIWLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, commonly referred to as EFdA, is a synthetic nucleoside analogue that has been found to exhibit potent antiviral activity against human immunodeficiency virus (HIV). EFdA is structurally similar to other nucleoside analogue drugs, such as AZT and tenofovir, but has been found to be more effective in inhibiting HIV replication.

作用機序

EFdA is a nucleoside analogue that inhibits N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. EFdA is incorporated into the viral DNA chain during replication, causing premature termination of the chain and ultimately inhibiting viral replication (Mitsuya et al., 2015).
Biochemical and Physiological Effects:
EFdA has been found to be highly effective in inhibiting this compound replication in vitro and in vivo. In addition, EFdA has been shown to have a long half-life in the body, which may make it a more effective treatment option than other nucleoside analogue drugs (Mitsuya et al., 2015). EFdA has also been found to have low toxicity in animal models, suggesting that it may be a safe and effective treatment option for this compound infection (Baba et al., 2017).

実験室実験の利点と制限

One advantage of EFdA is its high potency in inhibiting N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide replication, even against drug-resistant strains of the virus. In addition, EFdA has a long half-life in the body, which may make it a more effective treatment option than other nucleoside analogue drugs. However, one limitation of EFdA is its relatively complex synthesis method, which may make it more difficult to produce on a large scale (Mitsuya et al., 2015).

将来の方向性

There are several potential future directions for research on EFdA. One area of focus could be the development of more efficient synthesis methods for EFdA, which would make it more accessible for large-scale production. Another area of focus could be the development of combination therapies that include EFdA, which may increase its effectiveness in treating N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide infection. Additionally, further studies could be conducted to investigate the potential use of EFdA in PrEP and PEP against this compound infection (Baba et al., 2017).
Conclusion:
In conclusion, EFdA is a synthetic nucleoside analogue that has been found to exhibit potent antiviral activity against this compound. The synthesis of EFdA involves several steps, and it has been extensively studied for its antiviral activity against this compound. EFdA inhibits this compound replication by interfering with the reverse transcriptase enzyme and has been found to have low toxicity in animal models. While EFdA has several advantages as a treatment option for this compound infection, there are also limitations to its use. However, there are several potential future directions for research on EFdA, including the development of more efficient synthesis methods and the investigation of combination therapies that include EFdA.

合成法

The synthesis of EFdA involves several steps, including the preparation of the starting materials and the coupling of the thiadiazole and benzamide moieties. The synthesis of EFdA has been described in detail in several scientific publications (Mitsuya et al., 2015; Baba et al., 2017).

科学的研究の応用

EFdA has been extensively studied for its antiviral activity against N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide. In vitro studies have shown that EFdA is highly effective in inhibiting this compound replication, even against drug-resistant strains of the virus (Mitsuya et al., 2015). In addition, EFdA has been found to be effective against other retroviruses, such as simian immunodeficiency virus (SIV) and feline immunodeficiency virus (FIV) (Baba et al., 2017). EFdA has also been studied for its potential use in pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) against this compound infection (Mitsuya et al., 2015).

特性

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-2-23-12-9-7-11(8-10-12)16-20-21-17(24-16)19-15(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORHHKODFGIWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。